8-Bromo-5-(trifluoromethoxy)quinoline is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a trifluoromethoxy group attached to a quinoline ring. The molecular formula for this compound is , and it has a molecular weight of approximately 292.06 g/mol. This compound is categorized as a quinoline derivative, which is a class of heterocyclic aromatic organic compounds known for their diverse biological activities and applications in medicinal chemistry.
8-Bromo-5-(trifluoromethoxy)quinoline can be synthesized through various methods, primarily involving bromination and trifluoromethylation reactions. It falls under the classification of halogenated quinolines, which are recognized for their potential use in drug development and as intermediates in organic synthesis.
The synthesis of 8-Bromo-5-(trifluoromethoxy)quinoline typically involves the following steps:
Industrial methods may employ automated systems for large-scale production, ensuring consistency in quality.
The structure of 8-Bromo-5-(trifluoromethoxy)quinoline features a fused bicyclic system where the quinoline moiety is substituted at the 5-position by a trifluoromethoxy group and at the 8-position by a bromine atom. The presence of these substituents significantly influences its chemical properties.
8-Bromo-5-(trifluoromethoxy)quinoline can undergo various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 8-Bromo-5-(trifluoromethoxy)quinoline largely depends on its interactions with biological targets. It may act as an enzyme inhibitor or modulator of specific cellular pathways, influencing processes such as cell proliferation or apoptosis. The detailed molecular targets remain under investigation, but preliminary studies suggest potential applications in cancer therapy due to its ability to interfere with tumor cell growth .
The physical properties of 8-Bromo-5-(trifluoromethoxy)quinoline include:
Chemical properties include reactivity patterns typical of halogenated compounds, such as susceptibility to nucleophilic attack at the bromine site .
8-Bromo-5-(trifluoromethoxy)quinoline has several applications across various fields:
Research continues into its applications within drug discovery, particularly concerning its interaction with biological systems and potential therapeutic effects .
Regioselective bromination at the C8 position of quinoline scaffolds is critical for constructing 8-Bromo-5-(trifluoromethoxy)quinoline. Electrophilic bromination using molecular bromine (Br₂) in chlorinated solvents (e.g., dichloromethane) at 0–25°C achieves moderate yields (45–65%) but suffers from dihalogenation byproducts [5]. N-Bromosuccinimide (NBS) in dimethylformamide (DMF) demonstrates superior regiocontrol at the electron-deficient C8 position due to:
Alternative protocols employ bromine with Lewis acid catalysts (e.g., AlCl₃) to generate in situ brominating agents. This approach minimizes hydrolysis side reactions but requires strict moisture control. Post-bromination purification typically involves column chromatography or recrystallization from ethanol/water mixtures [5].
Table 1: Comparative Bromination Methodologies for Quinoline Scaffolds
Brominating Agent | Solvent/Catalyst | Temp (°C) | Yield (%) | Regioselectivity |
---|---|---|---|---|
Br₂ | CH₂Cl₂ | 0–25 | 45–65 | Moderate |
NBS | DMF | 25–40 | 70–85 | High |
Br₂/AlCl₃ | CHCl₃ | –10 to 0 | 60–75 | High |
Installing the –OCF₃ group at C5 relies on:(a) Directed ortho-Metalation (DoM): The quinoline nitrogen directs n-BuLi to C5 at –78°C, followed by reaction with trifluoromethyl hypofluorite (CF₃OF) or trifluoromethoxy benzenediazonium salts. This achieves 55–70% yields but requires cryogenic conditions [7].(b) Oxidative Trifluoromethoxylation: Using AgOCF₃/Py·HF system with phenyliodine(III) diacetate oxidant enables direct C–H trifluoromethoxylation. Key advantages include:
Palladium-catalyzed cross-couplings enable sequential functionalization of halogenated quinoline intermediates:
Regioselectivity in C–H activation is controlled by:
Table 2: Catalytic Systems for Quinoline Functionalization
Reaction Type | Catalyst/ligand | Conditions | Yield Range | Application Scope |
---|---|---|---|---|
Suzuki coupling (C8) | Pd(PPh₃)₄/K₂CO₃ | Toluene/EtOH, 80°C, 3h | 82–95% | Aryl/heteroaryl boronic acids |
Buchwald amination (C4) | BrettPhos-Pd-G3/Cs₂CO₃ | Dioxane, 100°C, 12h | 75–90% | Primary/secondary amines |
Directed C–H borylation | Ir(OMe)(COD)/dtbpy | THF, 60°C, 8h | 60–75% | Late-stage diversification |
Microwave irradiation accelerates key steps:
Activation energies (Eₐ) for cyclization drop from 72 kJ/mol (thermal) to 58 kJ/mol (microwave), confirming non-thermal microwave effects on polar transition states [8].
The C8–Br bond serves as a versatile handle for diversification:
Table 3: Cross-Coupling Derivatives of 8-Bromo-5-(trifluoromethoxy)quinoline
Derivative Class | Reaction Partners | Catalyst/conditions | Biological Relevance |
---|---|---|---|
8-Arylquinolines | Arylboronic acids | Pd(PPh₃)₄, K₂CO₃, 80°C | EV-D68 inhibitors (EC₅₀: 0.05 μM) [2] |
8-Alkynylquinolines | Terminal alkynes | PdCl₂(PPh₃)₂/CuI, Et₃N | Fluorescent probes |
8-Aminoquinolines | Secondary amines | Pd₂(dba)₃/XantPhos, 100°C | EZH2 inhibitors [9] |
8-Cyanoquinolines | Zn(CN)₂ | Pd(PPh₃)₄, DMF, 120°C | Radioligand precursors |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: